Cas no 192512-42-8 (methyl 3,5-dichloro-4-ethoxybenzoate)

Methyl 3,5-dichloro-4-ethoxybenzoate is a synthetic aromatic ester characterized by its dichloro and ethoxy functional groups. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the production of agrochemicals and pharmaceuticals. Its structural features, including the electron-withdrawing chloro substituents and the ethoxy group, enhance reactivity in electrophilic and nucleophilic substitution reactions. The ester group further facilitates derivatization, making it a versatile building block. The compound exhibits stability under standard conditions, ensuring consistent performance in synthetic applications. Its well-defined molecular structure allows for precise control in multi-step synthesis, contributing to its utility in specialized chemical processes.
methyl 3,5-dichloro-4-ethoxybenzoate structure
192512-42-8 structure
Product Name:methyl 3,5-dichloro-4-ethoxybenzoate
CAS No:192512-42-8
MF:C10H10Cl2O3
MW:249.090601444244
CID:2116575
PubChem ID:22597816
Update Time:2025-06-15

methyl 3,5-dichloro-4-ethoxybenzoate Chemical and Physical Properties

Names and Identifiers

    • methyl 3,5-dichloro-4-ethoxybenzoate
    • MFCD28128386
    • 3,5-dichloro-4-ethoxybenzoic acid methyl ester
    • E93325
    • 192512-42-8
    • CS-0191766
    • DA-32792
    • SCHEMBL6293600
    • Inchi: 1S/C10H10Cl2O3/c1-3-15-9-7(11)4-6(5-8(9)12)10(13)14-2/h4-5H,3H2,1-2H3
    • InChI Key: FJFFMHPWJYLMOU-UHFFFAOYSA-N
    • SMILES: ClC1C=C(C(=O)OC)C=C(C=1OCC)Cl

Computed Properties

  • Exact Mass: 248.0006996Da
  • Monoisotopic Mass: 248.0006996Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 211
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 35.5Ų

methyl 3,5-dichloro-4-ethoxybenzoate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Aaron
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Additional information on methyl 3,5-dichloro-4-ethoxybenzoate

Introduction to Methyl 3,5-Dichloro-4-Ethoxybenzoate (CAS No. 192512-42-8)

Methyl 3,5-dichloro-4-ethoxybenzoate, identified by its Chemical Abstracts Service (CAS) number 192512-42-8, is a significant compound in the realm of organic chemistry and pharmaceutical research. This compound belongs to the class of benzoate derivatives, characterized by the presence of ester and halogen functional groups. The structural features of methyl 3,5-dichloro-4-ethoxybenzoate make it a valuable intermediate in the synthesis of various bioactive molecules, particularly those with potential therapeutic applications.

The benzoate moiety in this compound contributes to its stability and reactivity, which are crucial factors in medicinal chemistry. The ester group (-COOCH₃) not only influences the solubility and metabolic pathways of the molecule but also serves as a versatile handle for further chemical modifications. This flexibility is particularly advantageous in drug discovery pipelines, where structural diversification is key to identifying novel pharmacophores.

The presence of chlorine atoms at the 3rd and 5th positions relative to the ethoxy group introduces electron-withdrawing effects, which can modulate the electronic properties of the aromatic ring. These electronic modifications can significantly impact the compound's interactions with biological targets, such as enzymes and receptors. Such structural features are often exploited to enhance binding affinity and selectivity, which are critical for developing effective pharmaceutical agents.

In recent years, there has been growing interest in benzoate derivatives due to their diverse biological activities. Methyl 3,5-dichloro-4-ethoxybenzoate has been investigated for its potential role in various pharmacological contexts. For instance, studies have suggested that this compound may exhibit antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents. Additionally, its structural motif is reminiscent of molecules known to interact with specific biological pathways, suggesting possible applications in areas such as anti-inflammatory or anticancer research.

The ethoxy group at the 4th position adds another layer of complexity to the compound's behavior. Ethoxy-substituted benzoates are known to exhibit unique pharmacokinetic profiles, which can influence their absorption, distribution, metabolism, and excretion (ADME) properties. Understanding these properties is essential for optimizing drug candidates and ensuring their efficacy and safety in clinical settings.

Recent advancements in synthetic chemistry have enabled more efficient and scalable production methods for compounds like methyl 3,5-dichloro-4-ethoxybenzoate. These improvements have not only reduced costs but also allowed for greater access to this valuable building block. The ability to produce high-purity samples is crucial for downstream applications, particularly in preclinical and clinical research where quality control is paramount.

The compound's potential applications extend beyond pharmaceuticals. It has been explored as a precursor in the synthesis of dyes, agrochemicals, and other specialty chemicals. The versatility of its structure allows chemists to modify various functional groups while retaining core aromatic stability, making it a versatile platform for innovation.

In conclusion, methyl 3,5-dichloro-4-ethoxybenzoate (CAS No. 192512-42-8) is a multifaceted compound with significant implications in both academic research and industrial applications. Its unique structural features and potential biological activities make it a compelling subject for further investigation. As synthetic methodologies continue to evolve, the accessibility and utility of this compound are likely to increase, paving the way for new discoveries and innovations.

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